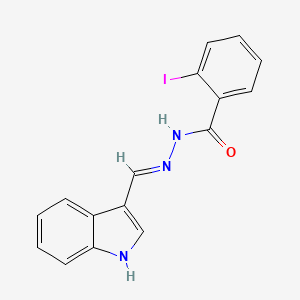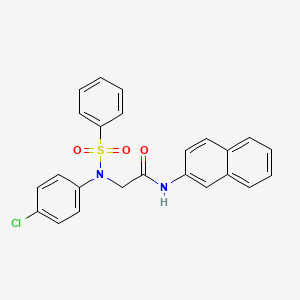
2-(2,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DMFB-TFMB, and it is classified as a selective androgen receptor modulator (SARM). The purpose of
Mecanismo De Acción
DMFB-TFMB works by selectively binding to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. This compound has also been shown to have a low affinity for other steroid receptors, which reduces the risk of unwanted side effects.
Biochemical and Physiological Effects:
DMFB-TFMB has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase muscle mass and strength, reduce fat mass, and improve bone density. DMFB-TFMB has also been shown to have a positive effect on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMFB-TFMB is its selectivity for androgen receptors, which reduces the risk of unwanted side effects. This compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of DMFB-TFMB is its limited availability, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are a number of future directions for research related to DMFB-TFMB. One area of interest is the potential use of this compound in the treatment of various muscle wasting conditions. Another area of interest is the development of more selective and potent 2-(2,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamides, which could have a greater therapeutic potential. Additionally, further studies are needed to better understand the long-term effects of DMFB-TFMB on various physiological systems.
Métodos De Síntesis
The synthesis of DMFB-TFMB involves several steps, including the reaction of 2,5-dimethylphenol with 2-chloroethyl chloroformate to produce 2-(2,5-dimethylphenoxy)ethyl chloroformate. This intermediate is then reacted with tetrahydrofuran and sodium hydride to produce 2-(2,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
DMFB-TFMB has been studied extensively for its potential use as a 2-(2,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide. This compound has been shown to selectively bind to androgen receptors in the body, leading to an increase in muscle mass and strength. DMFB-TFMB has also been studied for its potential use in the treatment of various muscle wasting conditions, such as sarcopenia and cachexia.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-15(17(19)18-11-14-6-5-9-20-14)21-16-10-12(2)7-8-13(16)3/h7-8,10,14-15H,4-6,9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYXFJYMWHYWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5965930.png)




![4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]dihydro-2(3H)-furanone](/img/structure/B5965979.png)

![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)
![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)
![1-allyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5966012.png)

![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)